molecular formula C20H28O2 B13414743 5a-Dihydronorethindrone

5a-Dihydronorethindrone

Cat. No.: B13414743
M. Wt: 300.4 g/mol
InChI Key: OMGILQMNIZWNOK-ZUAOBGMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5a-Dihydronorethindrone, also known as 5α-Dihydronorethisterone, is a major active metabolite of norethisterone (norethindrone). Norethisterone is a synthetic progestin with additional weak androgenic and estrogenic activity. This compound is formed from norethisterone by the action of the enzyme 5α-reductase in the liver and other tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5a-Dihydronorethindrone involves the reduction of norethisterone. This reduction is typically carried out using 5α-reductase, an enzyme that catalyzes the conversion of norethisterone to its 5α-reduced form .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where norethisterone is exposed to 5α-reductase under controlled conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 5a-Dihydronorethindrone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound to various oxidized products.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: Various substituents can be introduced into the molecule under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

5a-Dihydronorethindrone has several applications in scientific research:

Mechanism of Action

5a-Dihydronorethindrone exerts its effects primarily through interaction with hormone receptors. It has been found to possess both progestogenic and marked antiprogestogenic activity, showing a profile similar to that of selective progesterone receptor modulators. The compound has a reduced affinity for the progesterone receptor compared to norethisterone but shows higher affinity for the androgen receptor. Despite this higher affinity, it has significantly diminished androgenic activity .

Comparison with Similar Compounds

    Norethisterone: The parent compound from which 5a-Dihydronorethindrone is derived.

    Ethisterone: Another synthetic progestin with similar properties.

    Testosterone and Nandrolone: Natural and synthetic androgens that undergo similar metabolic pathways.

Uniqueness: this compound is unique in its dual progestogenic and antiprogestogenic activity, which is not commonly observed in other similar compounds. Its reduced androgenic activity also sets it apart from other androgens and progestins .

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13?,15?,16?,17?,18?,19-,20-/m0/s1

InChI Key

OMGILQMNIZWNOK-ZUAOBGMRSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.